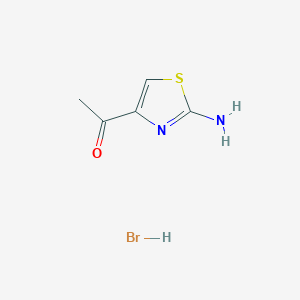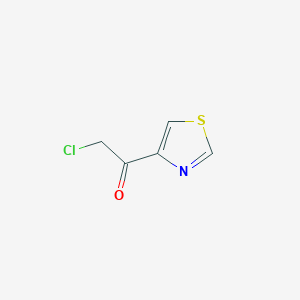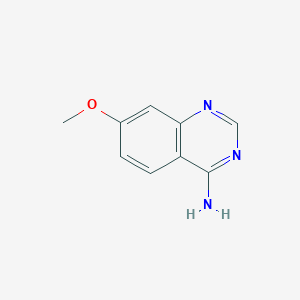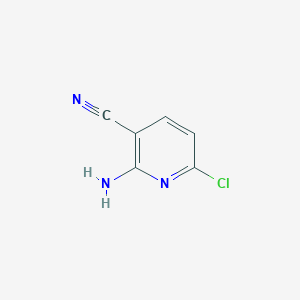
2-Amino-6-chloronicotinonitrile
Vue d'ensemble
Description
2-Amino-6-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the second position and a chlorine atom at the sixth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-6-chloronicotinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride with trifluoroacetic anhydride in the presence of pyridine . The reaction is typically carried out in dioxane at room temperature.
Industrial Production Methods
Industrial production methods for this compound often involve multi-component reactions. For example, a one-pot multi-component reaction using arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of tetrabutyl ammonium bromide as a catalyst in an aqueous medium has been reported . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-chloronicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trifluoroacetic anhydride, pyridine, and ammonium acetate. Reaction conditions typically involve moderate temperatures and the use of solvents like dioxane and aqueous media .
Major Products Formed
Major products formed from reactions involving this compound include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Amino-6-chloronicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-chloronicotinonitrile involves its interaction with various molecular targets and pathways. For example, it can act as a precursor in the biosynthesis of 2-chloronicotinic acid through nitrilase-catalyzed hydrolysis . The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of biologically active molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Amino-6-chloronicotinonitrile include:
- 2-Amino-6-chloroisonicotinonitrile
- 2-Amino-6-chloro-4-methylnicotinonitrile
- 2-Amino-6-chloropyridine-3,5-dicarbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Propriétés
IUPAC Name |
2-amino-6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPHIMYWMOWYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604988 | |
| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52471-07-5 | |
| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
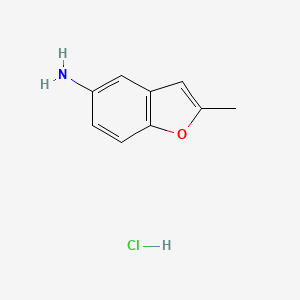
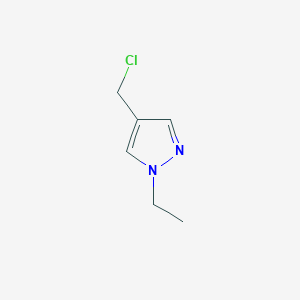
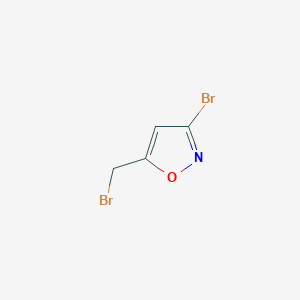
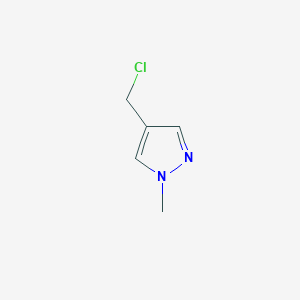
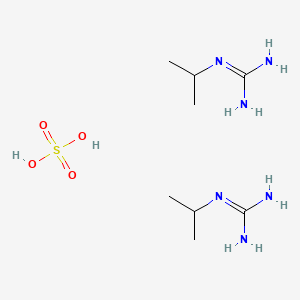

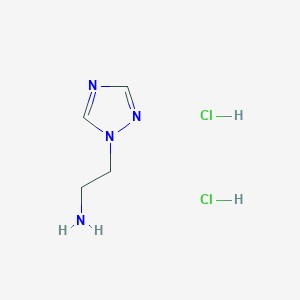

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)
